molecular formula C15H9NO8 B6410309 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261984-89-7

3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6410309
CAS RN: 1261984-89-7
M. Wt: 331.23 g/mol
InChI Key: VGSAMZAYKIPIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid (3,5-DNP-5-NB) is a synthetic organic compound with a wide range of applications in scientific research. It is a dicarboxylic acid with a nitro group and a benzene ring, and is commonly used in laboratory experiments as a reagent, catalyst, or inhibitor. 3,5-DNP-5-NB has been extensively studied for its biochemical and physiological effects, and is used in a variety of scientific applications, including in the synthesis of polymers, as a dye, and in the study of enzyme kinetics.

Scientific Research Applications

3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% has a wide range of scientific applications, including in the synthesis of polymers, as a dye, and in the study of enzyme kinetics. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor in the study of enzyme kinetics. In addition, 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% is used as a dye in the detection of proteins and nucleic acids, and as a fluorescent probe for imaging and spectroscopy.

Mechanism of Action

The mechanism of action of 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of proteins, nucleic acids, and other molecules. In particular, 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, nucleic acids, and proteins.
Biochemical and Physiological Effects
3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% has been studied for its biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, nucleic acids, and proteins. In addition, 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

The use of 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments has several advantages, including its low cost, availability, and ease of synthesis. In addition, 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% has a wide range of applications in scientific research, and can be used as a reagent, catalyst, or inhibitor in a variety of experiments. However, there are some limitations to the use of 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments. For example, it is not known to be toxic, but it has been shown to have some adverse effects in animal studies. In addition, 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% is not very soluble in water, and this can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% in scientific research. For example, 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% could be further studied for its biochemical and physiological effects, and its potential applications in the development of new drugs or treatments could be explored. In addition, 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% could be used to study the mechanism of action of enzymes involved in the synthesis of fatty acids, nucleic acids, and proteins. Finally, 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% could be used to develop new methods of synthesis, or to improve existing methods of synthesis.

Synthesis Methods

3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 3-nitrobenzoic acid with 3,5-dicarboxybenzene in aqueous solution. This reaction is typically carried out in a basic medium, such as sodium hydroxide, and the resulting 3-(3,5-Dicarboxyphenyl)-5-nitrobenzoic acid, 95% can be isolated by filtration. Other methods of synthesis include the reaction of 3,5-dicarboxybenzene with nitric acid or nitrous acid, or the reaction of 3-nitrobenzoic acid with 3,5-dicarboxybenzene in a basic medium.

properties

IUPAC Name

5-(3-carboxy-5-nitrophenyl)benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO8/c17-13(18)9-1-7(2-10(4-9)14(19)20)8-3-11(15(21)22)6-12(5-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSAMZAYKIPIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691899
Record name 5'-Nitro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-89-7
Record name 5'-Nitro[1,1'-biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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